molecular formula C8H10N2O2 B1463750 Ethyl 2-(pyridazin-3-yl)acetate CAS No. 1260885-52-6

Ethyl 2-(pyridazin-3-yl)acetate

Cat. No. B1463750
Key on ui cas rn: 1260885-52-6
M. Wt: 166.18 g/mol
InChI Key: RPYJJNIVMQRNMX-UHFFFAOYSA-N
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Patent
US09296745B2

Procedure details

Lithium diisopropylamide (2M in tetrahydrofuran, 6.83 g, 63.7 mmol) was added dropwise to a stirred solution of 3-methylpyridazine (5.0 g, 53.12 mmol) in anhydrous tetrahydrofuran (80 mL) at −78° C. under a nitrogen atmosphere over a period of 20 min. The mixture was allowed to warm to room temperature. The mixture was stirred for 1 h at room temperature and cooled again to −78° C. Diethyl carbonate (12.57 g, 106.2 mmol) in anhydrous tetrahydrofuran (20 mL) was added at −78° C. over a period of 20 min. The reaction mixture was allowed to warm to room temperature, stirred for 16 h and partitioned between ethyl acetate and a saturated aqueous solution of ammonium chloride. The organics were dried over sodium sulfate and concentrated under reduced pressure. The resulting crude material was purified via column chromatography (100-200 mesh silica gel, 50-80% ethyl acetate in petroleum ether) to afford ethyl 2-(pyridazin-3-yl)acetate (600 mg). MS (ES+) (M+H) 167.1569.
Quantity
6.83 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
12.57 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].[CH3:9][C:10]1[N:11]=[N:12][CH:13]=[CH:14][CH:15]=1.[C:16](=O)([O:20]CC)[O:17][CH2:18][CH3:19]>O1CCCC1>[N:12]1[CH:13]=[CH:14][CH:15]=[C:10]([CH2:9][C:16]([O:17][CH2:18][CH3:19])=[O:20])[N:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
6.83 g
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
5 g
Type
reactant
Smiles
CC=1N=NC=CC1
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
12.57 g
Type
reactant
Smiles
C(OCC)(OCC)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled again to −78° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude material was purified via column chromatography (100-200 mesh silica gel, 50-80% ethyl acetate in petroleum ether)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=NC(=CC=C1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: CALCULATEDPERCENTYIELD 6.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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